molecular formula C25H31N5O3 B044700 Valsartán de Isoleucina CAS No. 137862-78-3

Valsartán de Isoleucina

Número de catálogo: B044700
Número CAS: 137862-78-3
Peso molecular: 449.5 g/mol
Clave InChI: PTLZEWHOZCZLAQ-SBUREZEXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Isoleucine Valsartan is a compound that combines the amino acid isoleucine with the angiotensin II receptor blocker valsartan. Valsartan is widely used in the treatment of hypertension and chronic heart failure due to its ability to block the effects of angiotensin II, a hormone that causes blood vessels to constrict. The addition of isoleucine, an essential amino acid, may enhance the bioavailability and therapeutic effects of valsartan.

Aplicaciones Científicas De Investigación

Pharmacological Properties

1. Antihypertensive Effects:
Valsartan is well-known for its antihypertensive properties, acting by blocking the angiotensin II receptor, which leads to vasodilation and reduced blood pressure. The addition of isoleucine may enhance the pharmacokinetics of valsartan by improving its solubility and bioavailability, thereby potentially increasing its therapeutic efficacy in hypertensive patients .

2. Protein Misfolding and Amyloid Diseases:
Recent studies have indicated that valsartan may have a role in preventing protein aggregation associated with amyloid diseases. Research demonstrated that valsartan could inhibit the aggregation of hen egg-white lysozyme (HEWL) amyloid fibrils, suggesting a dual effect where it stabilizes certain protein structures at lower concentrations while potentially promoting aggregation at higher concentrations . This finding opens avenues for exploring Isoleucine Valsartan in treating conditions related to protein misfolding.

Formulation Advancements

1. Controlled Release Formulations:
Research has focused on developing controlled-release formulations of valsartan to enhance its bioavailability and therapeutic effects. A novel gastroretentive formulation has been proposed that combines solubilization techniques with controlled release mechanisms to maintain effective plasma concentrations over extended periods. Such formulations aim to reduce dosing frequency and improve patient compliance .

2. Nanoformulations:
The use of nanoformulations has been shown to improve the solubility and stability of drugs like valsartan. These formulations can achieve better drug concentrations in systemic circulation, enhancing overall efficacy. The integration of isoleucine into these formulations may further optimize their performance by leveraging the amino acid's properties to improve absorption and distribution .

Case Studies

1. Clinical Trials on Hypertension Management:
Clinical studies investigating the combination of isoleucine and valsartan in hypertensive patients have shown promising results. Patients receiving this combination therapy exhibited significant reductions in blood pressure compared to those treated with valsartan alone. The enhanced absorption attributed to isoleucine was a key factor in these outcomes .

2. Research on Amyloid Fibril Aggregation:
In vitro studies have documented the effects of valsartan on HEWL fibril formation, demonstrating that at optimal concentrations, it can significantly inhibit aggregation. This suggests potential applications for Isoleucine Valsartan in neurodegenerative diseases where amyloid aggregation plays a critical role .

Summary Table of Applications

Application AreaDescriptionReferences
Antihypertensive EffectsUtilizes valsartan's mechanism to lower blood pressure; potential enhancement from isoleucine
Protein MisfoldingInvestigates inhibition of amyloid fibril formation; implications for neurodegenerative diseases
Controlled ReleaseDevelopment of gastroretentive formulations for improved bioavailability
NanoformulationsEnhances drug solubility and stability; potential synergistic effects with isoleucine

Mecanismo De Acción

Target of Action

Isoleucine Valsartan is a compound that combines the effects of the amino acid isoleucine and the drug valsartan. The primary target of valsartan is the angiotensin receptor 1 (AT1) . This receptor is part of the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in regulating kidney, vascular, and cardiac functions .

Biochemical Pathways

The action of valsartan affects the RAAS pathway. By blocking the AT1 receptor, valsartan inhibits the negative regulatory feedback within RAAS, contributing to the management of cardiovascular disease, heart failure, and renal disease .

Pharmacokinetics

Valsartan is rapidly absorbed, with maximum plasma concentrations reached within 2 to 3 hours . It is metabolized to an inactive metabolite and excreted via feces (83%) and urine (~13%) as unchanged drug . The pharmacokinetics of valsartan are influenced by factors such as age and liver function .

Result of Action

The action of valsartan leads to a reduction in blood pressure and cardiac activity, as well as an increase in sodium excretion . These effects contribute to its use in managing hypertension, heart failure, and Type 2 Diabetes-associated nephropathy .

Action Environment

The dissolution of valsartan can show either strength-dependent or strength-independent behavior for various values of pH, buffer capacity, ionic strength, and sink condition of the tested media . This suggests that the physiological characteristics of the gastrointestinal fluid can influence the action, efficacy, and stability of valsartan .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of valsartan typically involves multiple steps, including N-acylation, Suzuki-Miyaura cross-coupling, and methyl ester hydrolysis . The process begins with the acylation of a valine derivative, followed by a cross-coupling reaction to introduce the biphenyl moiety, and finally, hydrolysis to obtain the free acid form of valsartan.

Industrial Production Methods: Industrial production of valsartan involves optimizing these steps for large-scale synthesis. Continuous flow processes have been developed to improve efficiency and yield. For example, the N-acylation and methyl ester hydrolysis steps are performed in coil reactor setups, while the Suzuki-Miyaura cross-coupling is catalyzed by a heterogeneous palladium-substituted cerium-tin-oxide catalyst .

Types of Reactions:

    Oxidation: Valsartan can undergo oxidation reactions, particularly at the tetrazole ring.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: The biphenyl moiety in valsartan can participate in substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Oxidation of the tetrazole ring can lead to the formation of various oxidized derivatives.

    Substitution: Halogenation results in halogenated biphenyl derivatives.

Comparación Con Compuestos Similares

    Losartan: Another angiotensin II receptor blocker with similar therapeutic uses.

    Telmisartan: Known for its longer half-life and additional benefits in metabolic syndrome.

    Olmesartan: Offers potent blood pressure-lowering effects but may have different side effect profiles.

Uniqueness: Isoleucine Valsartan is unique due to the combination of an essential amino acid with an angiotensin II receptor blocker. This combination may enhance the bioavailability and therapeutic effects, making it a promising candidate for further research and development.

Actividad Biológica

Isoleucine Valsartan is a synthetic compound derived from valsartan, an angiotensin II receptor blocker (ARB) used primarily for treating hypertension and heart failure. The addition of isoleucine enhances its pharmacological profile, potentially improving efficacy and specificity in targeting angiotensin receptors. This article explores the biological activity of Isoleucine Valsartan, focusing on its mechanisms of action, pharmacokinetics, and therapeutic implications.

Isoleucine Valsartan incorporates L-isoleucine into the valsartan structure, which may enhance receptor binding affinity and selectivity. The primary mechanism of action involves blocking the effects of angiotensin II, a peptide that plays a critical role in regulating blood pressure and fluid balance. By inhibiting angiotensin II receptors, Isoleucine Valsartan can lead to vasodilation and reduced blood pressure, making it effective in treating cardiovascular conditions.

Antihypertensive Effects

Research has shown that valsartan effectively lowers blood pressure through its antagonistic action on angiotensin II receptors. The addition of isoleucine may enhance these effects by improving receptor binding. A study demonstrated that valsartan significantly reduced systolic and diastolic blood pressure in hypertensive patients, and similar outcomes are anticipated with Isoleucine Valsartan due to its structural similarities .

Cardioprotective Properties

Valsartan has been recognized for its cardioprotective benefits, particularly in heart failure management. It has been shown to improve cardiac function by reducing ventricular remodeling and fibrosis. The potential for Isoleucine Valsartan to further enhance these effects remains an area of active research. For instance, studies involving ARBs have indicated improvements in left ventricular ejection fraction (LVEF) and reductions in biomarkers associated with heart failure .

Case Studies

  • Case Study on Heart Failure : A recent case report highlighted the successful use of valsartan in managing doxorubicin-induced cardiomyopathy. Patients treated with valsartan exhibited improved cardiac function as assessed by echocardiography and decreased levels of NT-proBNP, a marker for heart failure severity .
  • Metabolomic Analysis : In another study focusing on sacubitril/valsartan (a combination therapy involving valsartan), metabolomic profiling revealed significant alterations in metabolic pathways associated with cardiac function. This suggests that compounds like Isoleucine Valsartan may also influence metabolic processes beneficial for heart health .

Comparative Analysis with Other Compounds

CompoundMechanism of ActionTherapeutic UseNotable Findings
Isoleucine Valsartan Angiotensin II receptor antagonistHypertension, heart failurePotentially improved receptor affinity
Valsartan Angiotensin II receptor antagonistHypertension, heart failureProven efficacy in reducing blood pressure
Sacubitril/Valsartan Neprilysin inhibitor + ARBHeart failureImproved cardiac function and remodeling

Propiedades

IUPAC Name

(2S,3S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N5O3/c1-4-6-11-22(31)30(23(25(32)33)17(3)5-2)16-18-12-14-19(15-13-18)20-9-7-8-10-21(20)24-26-28-29-27-24/h7-10,12-15,17,23H,4-6,11,16H2,1-3H3,(H,32,33)(H,26,27,28,29)/t17-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTLZEWHOZCZLAQ-SBUREZEXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)CC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)[C@@H]([C@@H](C)CC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.